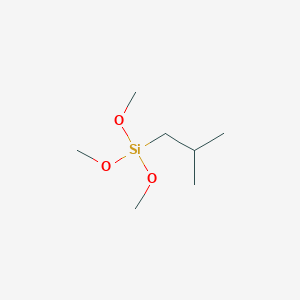

Isobutyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surface Modification:

Isobutyl(trimethoxy)silane is a versatile organosilane molecule, meaning it contains both organic and silicon components. This unique structure allows it to modify surfaces by creating a chemical bridge between organic materials (like polymers) and inorganic materials (like glass or metal). This process is known as silanization and can improve various surface properties, including:

- Adhesion: Silanization can enhance the adhesion between dissimilar materials, making them bond more effectively. This is crucial in various applications, such as creating composite materials or coating surfaces with functional polymers.

- Wettability: Silanization can modify the surface wettability, making it more hydrophilic (water-loving) or hydrophobic (water-repelling). This manipulation is vital in applications like microfluidics, where specific fluid flow behaviors are desired.

Functionalization:

Isobutyl(trimethoxy)silane can be used to introduce functional groups onto surfaces. These functional groups can then be used to attach specific molecules or create specific chemical reactions. This functionality is valuable in various research areas, such as:

- Biomolecule immobilization: Silanization can be used to immobilize biomolecules (like enzymes or antibodies) onto surfaces, creating biosensors or biocatalytic platforms.

- Catalyst immobilization: Similar to biomolecules, silanization can immobilize catalysts onto solid supports, enabling their reuse and facilitating reaction control.

Material Synthesis:

Isobutyl(trimethoxy)silane can participate in various material synthesis processes. Its ability to react with different molecules and form cross-linked structures makes it useful in:

- Sol-gel synthesis: This technique involves the hydrolysis and condensation of silane precursors to form gels or porous materials. Isobutyl(trimethoxy)silane can be incorporated into these processes to create materials with specific properties, such as controlled porosity or enhanced mechanical strength.

- Polymer synthesis: Silanes can be used as co-monomers or cross-linking agents in polymer synthesis, leading to the development of new materials with tailored properties.

Isobutyltrimethoxysilane is a silane compound with the molecular formula and a molecular weight of approximately 178.30 g/mol. It appears as a colorless liquid and is characterized by its flammability and potential to cause skin and eye irritation. The compound is primarily used as a coupling agent in various chemical applications due to its ability to bond organic materials to inorganic substrates, enhancing adhesion properties in coatings, sealants, and adhesives .

The mechanism of action of IBTMS depends on the specific application. Here are some examples:

- Surface Modification: In materials science, IBTMS can react with hydroxyl groups (OH) on surfaces (e.g., glass, metal oxides) to form siloxane bonds. This creates a hydrophobic layer, improving water repellency and adhesion properties.

- Precursor for Siloxane Polymers: IBTMS can undergo hydrolysis and condensation reactions to form siloxane polymers with various structures. These polymers find applications in coatings, adhesives, and sealants [].

IBTMS is a flammable liquid with a moderate odor. It can irritate the skin, eyes, and respiratory system. Here are some safety considerations:

- Flammability: IBTMS has a low flash point, making it susceptible to ignition. Proper handling and storage are crucial to prevent fire hazards [].

- Toxicity: Limited data exists on the chronic toxicity of IBTMS. However, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators to avoid inhalation or skin contact [].

Isobutyltrimethoxysilane undergoes hydrolysis when exposed to moisture, resulting in the formation of silanol and methanol. The general reaction can be represented as:

This hydrolysis process is pH-dependent, with increased rates observed under acidic or basic conditions. Additionally, the compound can react with strong oxidizing agents, which may lead to further chemical transformations .

Isobutyltrimethoxysilane can be synthesized through several methods, including:

- Direct Reaction: Combining isobutyl alcohol with trimethoxysilane in the presence of a catalyst.

- Hydrolysis of Silanes: Starting from isobutyltrichlorosilane followed by methanolysis.

- Transesterification: Reacting isobutyl acetate with trimethoxysilanes under controlled conditions.

These methods allow for the production of high-purity isobutyltrimethoxysilane suitable for industrial applications .

Isobutyltrimethoxysilane finds utility in various fields:

- Adhesives and Sealants: Enhances bonding between different materials.

- Coatings: Improves durability and weather resistance of surface coatings.

- Silicone Products: Acts as a precursor in the synthesis of silicone polymers.

- Composite Materials: Used as a coupling agent to improve the interface between organic and inorganic components.

Its versatility makes it valuable in industries such as construction, automotive, and electronics .

Studies on the interactions of isobutyltrimethoxysilane with other materials highlight its role as a coupling agent. It effectively improves adhesion between silica-based fillers and organic polymers, which is critical in composite manufacturing. Additionally, its hydrolytic stability under various environmental conditions has been evaluated, indicating that it maintains its functional properties even in humid conditions .

Isobutyltrimethoxysilane shares structural similarities with other silanes but exhibits unique properties that enhance its application scope. Below are some similar compounds for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isobutyltriethoxysilane | C10H24O3Si | Hydrolyzes to ethanol; used in different bonding applications. |

| Trimethoxyvinylsilane | C5H12O3Si | Contains a vinyl group; enhances polymerization capabilities. |

| Phenyltrimethoxysilane | C9H12O3Si | Incorporates phenyl groups; improves thermal stability in coatings. |

Isobutyltrimethoxysilane's unique structure allows it to provide excellent adhesion properties while maintaining compatibility with various substrates, distinguishing it from other silanes .

Reaction Pathways in Research Applications

Isobutyltrimethoxysilane participates in diverse reaction pathways that have been extensively investigated in research contexts, particularly focusing on surface modification and materials synthesis applications [15] [16]. The primary reaction pathways involve nucleophilic substitution at the silicon center, where the methoxy groups serve as leaving groups in the presence of water or other nucleophiles [10] [11]. These reactions proceed through pentacoordinate silicon intermediates, representing a fundamental mechanism in organosilicon chemistry [10] [12].

In aqueous environments, isobutyltrimethoxysilane undergoes stepwise hydrolysis reactions that replace methoxy groups with hydroxyl functionalities [10] [11]. The initial hydrolysis step involves nucleophilic attack by water molecules on the electrophilic silicon center, forming a pentacoordinate transition state before methanol elimination [10] [12]. Subsequent hydrolysis steps proceed through similar mechanisms, with the rate of each step influenced by the electronic and steric effects of the remaining substituents [10] [11].

| Reaction Step | Chemical Equation | Mechanism Type |

|---|---|---|

| First Hydrolysis | (CH₃)₂CHCH₂Si(OCH₃)₃ + H₂O → (CH₃)₂CHCH₂Si(OCH₃)₂OH + CH₃OH | Nucleophilic substitution |

| Second Hydrolysis | (CH₃)₂CHCH₂Si(OCH₃)₂OH + H₂O → (CH₃)₂CHCH₂Si(OCH₃)(OH)₂ + CH₃OH | Nucleophilic substitution |

| Third Hydrolysis | (CH₃)₂CHCH₂Si(OCH₃)(OH)₂ + H₂O → (CH₃)₂CHCH₂Si(OH)₃ + CH₃OH | Nucleophilic substitution |

| Water Condensation | 2 R-Si(OH)₃ → R-Si-O-Si-R + H₂O | Condensation polymerization |

| Alcohol Condensation | R-Si(OH)₃ + R-Si(OCH₃)₃ → R-Si-O-Si-R + CH₃OH | Condensation polymerization |

Research investigations have demonstrated that isobutyltrimethoxysilane exhibits enhanced reactivity compared to linear alkyl analogues, attributed to the branched structure of the isobutyl group [16] [18]. The branching introduces steric effects that influence both hydrolysis kinetics and subsequent condensation reactions, affecting the final polymer network structure [10] [15]. Studies have shown that the hydrolysis rate constants for isobutyltrimethoxysilane vary significantly with reaction conditions, including pH, temperature, and solvent composition [10] [11].

The compound's reactivity profile makes it particularly suitable for applications requiring controlled surface modification, where the balance between hydrolysis and condensation rates determines the effectiveness of substrate treatment [15] [18]. Research has established that isobutyltrimethoxysilane can form stable siloxane bonds with hydroxylated surfaces while maintaining the hydrophobic character imparted by the isobutyl substituent [16] [17]. This dual functionality enables the creation of hydrophobic surface treatments with excellent durability and performance characteristics [15] [18].

Hydrolysis and Condensation Mechanisms

The hydrolysis and condensation mechanisms of isobutyltrimethoxysilane follow well-established pathways for trialkoxysilanes, proceeding through sequential substitution reactions at the silicon center [10] [11] [12]. Under acidic conditions, the mechanism involves initial protonation of the methoxy oxygen, enhancing the electrophilicity of the silicon atom and facilitating nucleophilic attack by water molecules [10] [12]. The protonated methoxy group serves as an improved leaving group, lowering the activation energy for the substitution reaction [10] [11].

In alkaline media, the hydrolysis mechanism proceeds through direct nucleophilic attack by hydroxide ions on the silicon center, forming pentacoordinate intermediates that undergo rapid elimination of methoxide ions [10] [11]. The alkaline mechanism typically exhibits higher reaction rates compared to acidic conditions, attributed to the enhanced nucleophilicity of hydroxide ions relative to water molecules [10] [12]. The reaction order with respect to hydroxide concentration has been determined to be first order, consistent with the proposed mechanism involving direct nucleophilic attack [11].

The condensation reactions of hydrolyzed isobutyltrimethoxysilane species occur through two primary pathways: water condensation and alcohol condensation [10] [12]. Water condensation involves the reaction between two silanol groups, resulting in siloxane bond formation with water elimination [10] [11]. This pathway predominates under neutral to slightly acidic conditions where silanol groups are not extensively protonated [12]. Alcohol condensation occurs between silanol and alkoxy groups, producing siloxane bonds with alcohol elimination [10] [11].

Kinetic studies have revealed that the hydrolysis rate of isobutyltrimethoxysilane follows first-order kinetics with respect to the silane concentration, while the water dependence varies from 0.8 to 4.4 depending on reaction conditions [10] [11]. The observed rate constant incorporates contributions from spontaneous, acid-catalyzed, and base-catalyzed pathways, expressed as kobserved = k₀ + kH[H⁺] + k_OH[OH⁻] [10]. The condensation reactions exhibit more complex kinetics, with second-order dependence on silanol concentration for intermolecular condensation processes [10] [11].

Temperature effects on hydrolysis and condensation kinetics demonstrate Arrhenius behavior, with activation energies ranging from 40 to 80 kilojoules per mole depending on the specific reaction step and catalytic conditions [10] [11]. The branched isobutyl substituent introduces steric hindrance that affects both the approach of nucleophiles to the silicon center and the departure of leaving groups, resulting in modified activation parameters compared to linear alkyl analogues [10] [15].

Structure-Function Relationships in Research Settings

The structure-function relationships of isobutyltrimethoxysilane are fundamentally governed by the electronic and steric properties of its constituent functional groups [10] [15] [16]. The isobutyl substituent, characterized by its branched alkyl structure, imparts distinct hydrophobic properties while influencing the reactivity of the silicon center through inductive and steric effects [16] [17]. Research has demonstrated that the branched nature of the isobutyl group enhances the hydrophobic character of treated surfaces compared to linear alkyl analogues, resulting in improved water repellency and chemical resistance [15] [18].

The three methoxy groups attached to silicon exhibit differential reactivity based on their local chemical environment and the progressive changes in electronic density that occur during stepwise hydrolysis [10] [11]. Studies have shown that the first hydrolysis step proceeds most rapidly, followed by sequential decreases in reaction rate for subsequent hydrolysis steps [10]. This reactivity pattern reflects the increasing electron density on silicon as electron-withdrawing methoxy groups are replaced by less electronegative hydroxyl groups [10] [11].

The tetrahedral geometry around the silicon center facilitates optimal orbital overlap for nucleophilic substitution reactions while providing steric accessibility for attacking nucleophiles [10] [12]. Research using computational chemistry methods has revealed that the lowest unoccupied molecular orbital of isobutyltrimethoxysilane is localized primarily on the silicon atom, consistent with its role as the electrophilic center in hydrolysis reactions [23]. The molecular electrostatic potential surface calculations indicate regions of positive charge density around silicon that correlate with experimentally observed nucleophilic attack sites [23].

Investigations into the influence of the isobutyl substituent on hydrolysis kinetics have revealed that branching at the β-carbon position provides optimal balance between steric hindrance and electronic effects [15] [16]. The branched structure reduces the rate of hydrolysis compared to methyl-substituted analogues while enhancing the selectivity of the reactions [10] [15]. This controlled reactivity enables precise tuning of surface modification processes, allowing for optimization of coating properties such as adhesion, durability, and hydrophobicity [15] [18].

The hydrogen bonding capacity of hydrolyzed isobutyltrimethoxysilane species influences their condensation behavior and ultimate network structure [10] [11]. Research has established that the silanol groups formed during hydrolysis participate in both intra- and intermolecular hydrogen bonding, affecting the kinetics and thermodynamics of subsequent condensation reactions [10] [12]. The branched isobutyl group modulates these interactions by providing steric bulk that influences the spatial arrangement of reactive sites [15] [16].

Theoretical Chemistry Models for Reactivity Prediction

Theoretical chemistry models have provided substantial insights into the reactivity patterns of isobutyltrimethoxysilane, enabling quantitative prediction of reaction pathways and kinetic parameters [22] [24] [25]. Density functional theory calculations using the M06-2X functional have demonstrated excellent agreement with experimental hydrolysis rates, validating the computational approach for organosilane systems [26]. These calculations reveal that the silicon-oxygen bonds in the methoxy groups exhibit significant ionic character, facilitating nucleophilic attack by water molecules [24] [26].

Quantum chemical investigations of the hydrolysis mechanism have identified transition state structures characterized by pentacoordinate silicon geometries with trigonal bipyramidal arrangements [24] [26]. The activation energies calculated using coupled cluster theory with single and double excitations and perturbative triples corrections range from 15 to 25 kilocalories per mole for different hydrolysis steps, consistent with experimental observations [22] [24]. The computed reaction pathways indicate that proton transfer processes accompany nucleophilic substitution, supporting the proposed acid-base catalytic mechanisms [24] [25].

Molecular dynamics simulations have elucidated the role of solvent effects on isobutyltrimethoxysilane reactivity, revealing that water clustering around the silicon center facilitates hydrolysis through cooperative hydrogen bonding interactions [25] [30]. These simulations demonstrate that the branched isobutyl substituent influences the local solvation environment, affecting both the approach of water molecules and the departure of methanol products [25]. The calculated solvation free energies correlate with experimentally observed solvent effects on reaction rates [25].

Electronic structure analyses using natural bond orbital theory have quantified the charge distribution in isobutyltrimethoxysilane, revealing that the silicon atom carries a partial positive charge of approximately +1.2 elementary charges [22] [24]. This charge separation drives the nucleophilic character of hydrolysis reactions and correlates with the observed reactivity patterns [24] [25]. The natural population analysis indicates that electron density is depleted from silicon d-orbitals during transition state formation, consistent with the proposed mechanism involving pentacoordinate intermediates [22] [24].

Machine learning models trained on experimental kinetic data have enabled prediction of hydrolysis rates for organosilane compounds based on molecular descriptors derived from quantum chemical calculations [25]. These models incorporate features such as atomic charges, bond orders, and geometric parameters to predict reactivity with high accuracy [25]. The branched isobutyl substituent contributes distinctive descriptor values that enable differentiation from linear alkyl analogues in predictive models [25].

Sol-Gel Polymerization Mechanisms

The sol-gel polymerization of isobutyltrimethoxysilane proceeds through fundamental hydrolysis and condensation reactions that are characteristic of organotrialkoxysilanes [1] [2]. The molecular structure of isobutyltrimethoxysilane (formula: C₇H₁₈O₃Si) consists of a silicon atom bonded to three methoxy groups and one isobutyl group, which significantly influences its reactivity and polymerization behavior [3] [4].

Hydrolysis Mechanism

The hydrolysis of isobutyltrimethoxysilane occurs through nucleophilic attack by water molecules on the silicon center, following either an SN1-Si or SN2-Si mechanism depending on the reaction conditions [1] [5]. Under acidic conditions, the reaction proceeds via an SN1-Si mechanism where protonation of the methoxy groups creates a positively charged intermediate, facilitating nucleophilic attack by water [6] [2]. The hydrolysis reactions can be represented as:

(CH₃)₂CHCH₂Si(OCH₃)₃ + H₂O → (CH₃)₂CHCH₂Si(OH)(OCH₃)₂ + CH₃OH

Sequential hydrolysis of the remaining methoxy groups follows similar pathways, with each step having distinct kinetic parameters [2] [1]. The hydrolysis rate of isobutyltrimethoxysilane is faster than tetraethoxysilane due to the electron-donating effect of the isobutyl group, which increases the nucleophilicity of the silicon center [7] [8].

Condensation Pathways

Following hydrolysis, the silanol groups undergo condensation reactions through two primary pathways [5] [9]:

- Alcohol condensation: Si-OH + Si-OR → Si-O-Si + ROH

- Water condensation: Si-OH + Si-OH → Si-O-Si + H₂O

The condensation reactions lead to the formation of siloxane bridges, creating oligomeric and polymeric structures that eventually form the gel network [10] [11]. The presence of the isobutyl group provides steric hindrance that affects the condensation kinetics and influences the final gel structure [7] [12].

Co-Precursor Methodologies

Co-precursor methodologies involving isobutyltrimethoxysilane have been extensively developed for tailoring material properties and enhancing performance characteristics [13] [14]. These approaches combine isobutyltrimethoxysilane with other silane precursors to achieve specific functionalities and structural characteristics.

Tetraethoxysilane Co-Precursor Systems

The most widely studied co-precursor system involves the combination of isobutyltrimethoxysilane with tetraethoxysilane (TEOS) [15] [16]. This approach allows for the incorporation of hydrophobic isobutyl groups into the silica network while maintaining the structural integrity provided by the tetrafunctional TEOS. The typical formulation consists of TEOS (17.8 mL), isobutyltrimethoxysilane (3.6 mL), ethanol (10.7 mL), and acidified water (2% HNO₃, 9.4 mL) [15]. This combination results in materials with enhanced hydrophobic properties while maintaining good mechanical strength.

Organosilane Co-Precursor Networks

Research has demonstrated the effectiveness of combining isobutyltrimethoxysilane with other organosilanes to create hybrid materials with tailored properties [17] [12]. For example, combinations with methyltrimethoxysilane or propyltrimethoxysilane create materials with varied hydrophobic characteristics and mechanical properties [18] [19]. These co-precursor systems allow for fine-tuning of surface properties, porosity, and thermal stability.

Functionalized Co-Precursor Approaches

Advanced co-precursor methodologies incorporate functional silanes alongside isobutyltrimethoxysilane to introduce specific chemical functionalities [20] [21]. These approaches include combinations with aminosilanes, epoxy-functional silanes, or fluoroalkyl silanes to create materials with specific surface chemistries and reactivities [16] [22].

Gelation Kinetics and Control Parameters

The gelation kinetics of isobutyltrimethoxysilane are influenced by multiple parameters that can be systematically controlled to achieve desired material properties [23] [1]. Understanding these kinetics is crucial for optimizing processing conditions and predicting final material characteristics.

pH Effects

The pH of the reaction medium dramatically affects the gelation kinetics of isobutyltrimethoxysilane [1] [8]. Under acidic conditions (pH 1-3), the gelation time typically ranges from 2-8 hours, with the exact time depending on catalyst concentration and temperature [23] [10]. Basic conditions (pH 9-12) generally result in faster gelation times of 0.5-4 hours due to enhanced nucleophilicity of hydroxide ions [10] [24]. The pH also influences the mechanism of hydrolysis and condensation, with acidic conditions favoring the SN1-Si mechanism and basic conditions promoting the SN2-Si pathway [1].

Temperature Dependence

Temperature has a significant effect on gelation kinetics, with higher temperatures accelerating both hydrolysis and condensation reactions [23] [25]. The activation energy for the gelation process of isobutyltrimethoxysilane systems ranges from 35-55 kJ/mol, indicating moderate temperature sensitivity [23]. Typical processing temperatures range from 25-80°C, with optimal conditions often around 40-60°C for controlled gelation [10] [24].

Catalyst Effects

The choice and concentration of catalyst play crucial roles in controlling gelation kinetics [1] [9]. Hydrochloric acid and nitric acid are commonly used acidic catalysts, while sodium hydroxide and ammonia serve as basic catalysts [10] [9]. The catalyst concentration typically ranges from 0.01-0.1 M, with higher concentrations leading to faster gelation but potentially affecting the final material properties [23] [1].

Water-to-Silane Ratio

The water-to-silane molar ratio (R-value) critically affects both the extent of hydrolysis and the gelation kinetics [1] [5]. For isobutyltrimethoxysilane, optimal R-values typically range from 2-4, with higher ratios promoting complete hydrolysis but potentially leading to unwanted precipitation [10] [8]. The stoichiometric requirement for complete hydrolysis is 3 moles of water per mole of silane, but excess water is often used to ensure complete reaction.

Xerogel Formation and Structural Evolution

The formation of xerogels from isobutyltrimethoxysilane involves the drying and structural consolidation of the wet gel network [10] [26]. This process is critical for determining the final material properties, including porosity, surface area, and mechanical strength.

Drying Mechanisms

The xerogel formation process involves the evaporation of solvent and water from the gel network, leading to capillary stress and network consolidation [10] [27]. The presence of the isobutyl group influences the drying behavior by providing hydrophobic character that affects the water evaporation kinetics [19] [16]. Typical drying conditions range from ambient temperature to 80°C, with controlled heating rates to prevent cracking [10] [27].

Structural Consolidation

During xerogel formation, the siloxane network undergoes significant structural changes as the solvent is removed [10] [26]. The initially loose gel network consolidates, leading to increased crosslinking density and reduced porosity [27] [19]. The isobutyl groups remain largely intact during this process, providing the final material with hydrophobic characteristics [16] [12].

Porosity Development

The porosity of isobutyltrimethoxysilane xerogels typically exhibits a mesoporous structure with surface areas ranging from 200-500 m²/g [10] [18]. The pore size distribution is influenced by the drying conditions, with faster drying leading to smaller pores due to increased capillary stress [27] [26]. The presence of the isobutyl group tends to create a more hydrophobic pore environment compared to purely inorganic silica xerogels.

Thermal Treatment Effects

Post-synthesis thermal treatment of xerogels can significantly modify their structural properties [16] [28]. Temperatures up to 400-450°C can be used to further consolidate the network and remove residual organic solvents without degrading the isobutyl groups [19] [16]. Higher temperatures (above 500°C) lead to thermal decomposition of the organic groups, converting the hybrid xerogel to a more purely inorganic silica structure [28] [16].

Comparative Analysis with Other Trialkoxysilane Sol-Gel Systems

The sol-gel behavior of isobutyltrimethoxysilane can be compared with other trialkoxysilane systems to understand the effects of different organic substituents on the polymerization process and final material properties [7] [10] [26].

Hydrolysis Rate Comparison

Different trialkoxysilanes exhibit varying hydrolysis rates due to the electronic and steric effects of their organic substituents [7] [1]. Isobutyltrimethoxysilane shows faster hydrolysis compared to tetraethoxysilane but slower rates than methyltrimethoxysilane [10] [29]. The hydrolysis rate order is typically: trimethoxysilane > methyltrimethoxysilane > isobutyltrimethoxysilane > propyltrimethoxysilane > octyltrimethoxysilane [7] [30].

Gelation Time Variations

The gelation times of different trialkoxysilanes vary significantly based on their organic substituents [7] [10]. Methyltrimethoxysilane typically gels within 0.5-2 hours under acidic conditions, while isobutyltrimethoxysilane requires 2-8 hours, and longer-chain alkyltrimethoxysilanes may take 12-48 hours [10] [30]. This trend correlates with the steric hindrance provided by the organic groups and their electronic effects on the silicon center.

Gel Strength and Mechanical Properties

The mechanical properties of gels formed from different trialkoxysilanes show significant variations [10] [18]. Methyltrimethoxysilane generally produces the strongest gels due to its small size and minimal steric hindrance, allowing for extensive crosslinking [10] [26]. Isobutyltrimethoxysilane produces gels with high to moderate strength, while longer alkyl chains typically result in weaker gels due to increased steric hindrance and reduced crosslinking density [18] [30].

Surface Area and Porosity

The surface areas of xerogels derived from different trialkoxysilanes vary considerably [10] [26]. Trimethoxysilane xerogels typically exhibit the highest surface areas (500-1000 m²/g), followed by methyltrimethoxysilane (400-800 m²/g), isobutyltrimethoxysilane (200-500 m²/g), and longer-chain alkyltrimethoxysilanes (50-200 m²/g) [10] [18]. This trend reflects the decreasing crosslinking density and increasing hydrophobic character with longer organic chains.

Thermal Stability

The thermal stability of xerogels from different trialkoxysilanes is influenced by the nature of their organic substituents [19] [28]. Phenyltrimethoxysilane systems typically show the highest thermal stability (500-550°C) due to the aromatic ring structure, while alkyltrimethoxysilanes show stability in the range of 350-450°C [19] [16]. Isobutyltrimethoxysilane xerogels demonstrate good thermal stability up to 400-450°C, making them suitable for moderate temperature applications [16] [19].

Hydrophobic Character

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 215 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 182 of 215 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (21.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (86.26%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (37.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (21.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (23.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (20.88%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Construction

Silane, trimethoxy(2-methylpropyl)-: ACTIVE